molecular formula C11H20N2 B2616492 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine CAS No. 2350722-30-2

1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine

Cat. No.: B2616492
CAS No.: 2350722-30-2
M. Wt: 180.295
InChI Key: LLAVOYVMTSPJFK-AXFHLTTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine is a chiral piperazine derivative characterized by a bicyclo[2.2.1]heptane (norbornane) scaffold fused to the piperazine ring. The stereochemical configuration (1R,2S,4S) confers rigidity to the structure, which is critical for its molecular interactions and pharmacological activity. This compound belongs to a broader class of bicyclic piperazine derivatives studied for their enhanced binding affinity and selectivity in medicinal chemistry . The bicyclo[2.2.1]heptane system restricts conformational flexibility, promoting stronger receptor interactions compared to linear or monocyclic analogs .

Properties

IUPAC Name

1-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2/t9-,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAVOYVMTSPJFK-AXFHLTTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine. One common method includes the use of (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol as a starting material. This compound can be reacted with piperazine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes that are influenced by the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Rigid Bicyclic Systems

2,5-Diazabicyclo[2.2.1]heptane (DBH) Derivatives

  • Compound 1 (1S,4S-DBH) and Compound 2 (1R,4R-DBH): These diastereomers replace the piperazine ring with a DBH system, which enhances rigidity and binding affinity. They exhibit antiparasitic, antibiotic, and anticarcinogenic activities . The DBH system’s fixed geometry improves target engagement compared to flexible piperazine analogs .
  • Key Difference : The stereochemistry of the DBH system (1S,4S vs. 1R,4R) influences diastereoselectivity in receptor binding. For example, (1S,4S)-DBH derivatives show higher antiparasitic activity, while (1R,4R)-DBH analogs are more potent in cancer models .

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine ()

  • This analog features a norbornene moiety linked via a methylene group to piperazine. Unlike the target compound, its stereochemistry is undefined, but its bicyclic framework similarly restricts motion. It is primarily studied for synthetic applications rather than biological activity .

1-Bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine ()

  • This derivative includes a dimethoxybenzyl substituent on the piperazine ring. Computational studies suggest strong 5-HT receptor interactions due to the rigid core .
Stereochemical Considerations

The (1R,2S,4S) configuration of the target compound distinguishes it from other bicycloheptanyl-piperazine derivatives. For example:

  • Fiscalin B (1R,4S) : A related indole-containing piperazine with a boat conformation. The stereochemistry of its bicyclic system positions substituents in flagpole and bowsprit orientations, affecting receptor binding .
  • Chiral DBH Analogs : Stereoisomerism in DBH systems (e.g., 1S,4S vs. 1R,4R) leads to divergent pharmacological profiles, highlighting the importance of stereochemistry in activity .
Binding Affinity and Pharmacological Activity
Compound Structural Feature Activity Profile Binding Advantage Reference
Target Compound (1R,2S,4S)-Bicycloheptanyl Under investigation High rigidity for selective binding -
DBH (1S,4S) Rigid 2,5-diazabicycloheptane Antiparasitic, anticarcinogenic Enhanced affinity vs. piperazine
1-(Dimethoxybenzyl)-DBH Aromatic substitution Serotonin receptor modulation Improved lipophilicity
Morpholine/Piperidine Piperazine replacement Reduced cholinesterase inhibition Lower efficacy than piperazine
  • Flexible Analogs : Ethylenediamine-substituted piperazines (e.g., compounds 3–8 in ) show reduced binding due to conformational freedom, underscoring the necessity of rigidity .
  • Piperazine Bioisosteres : Morpholine and piperidine replacements (e.g., compounds 4r–4u in ) exhibit diminished cholinesterase inhibition, confirming the piperazine ring’s critical role in activity .
Pharmacokinetic and Metabolic Profiles
  • Rigid vs. Flexible Systems : The bicyclo[2.2.1]heptane core in the target compound likely improves metabolic stability by reducing oxidative metabolism at the piperazine ring .
  • Substituent Effects : Hydrophobic groups (e.g., dimethoxybenzyl in ) may enhance bioavailability but increase CYP450 interaction risks .

Biological Activity

1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine is a bicyclic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11H20N2
Molecular Weight : 180.29 g/mol
CAS Number : 2350722-30-2

The compound features a bicyclic structure fused with a piperazine ring, which is crucial for its biological interactions.

Synthesis

The synthesis of 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine under specific conditions, often using solvents like dichloromethane or ethanol and requiring catalysts for optimal yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate their activity through binding, which can influence signal transduction pathways and metabolic processes.

Pharmacological Effects

Research indicates that 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine exhibits potential pharmacological effects such as:

  • Antidepressant-like activity : Studies have suggested that similar piperazine derivatives can influence serotonin receptors, leading to mood modulation.
  • Antinociceptive properties : The compound may have pain-relieving effects through opioid receptor interactions.
  • Neuroprotective effects : Potential applications in neurodegenerative diseases have been explored due to its ability to cross the blood-brain barrier.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives and found that certain structural modifications led to enhanced binding affinity for serotonin receptors, suggesting potential antidepressant effects for compounds similar to 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine.

Study 2: Pain Relief Mechanism

Research conducted by Smith et al. (2023) demonstrated that bicyclic piperazines could act as effective analgesics in animal models by modulating opioid receptor pathways. The study highlighted the importance of structural features in determining efficacy.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-olStructureAntidepressant-like effects
Bicyclo[2.2.1]hept-2-eneStructureLimited biological data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.